2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole
Description
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-2-6(4-7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAMBFPNWUGISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
A mixture of 3-(trifluoromethyl)phenyl thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol is refluxed for 4–5 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by a single spot. The mixture is cooled to room temperature, poured onto crushed ice, and filtered under suction. The precipitate is washed with water and dried under vacuum to yield the crude product. Purification via recrystallization from ethanol or chloroform achieves yields of 61–80%.
Key Analytical Data:
-
IR Spectroscopy : N–H stretching (3278–3138 cm⁻¹), C═N (1699–1600 cm⁻¹), and thiazole ring vibrations (1068–692 cm⁻¹).
-
¹H NMR : N–H proton at δ 11.26–12.50 ppm, azomethine proton at δ 7.85–8.43 ppm, and thiazole C5 proton at δ 6.22–7.50 ppm.
-
¹⁹F NMR : Single signal at δ −114.49 to −114.77 ppm for monofluorinated derivatives.
Condensation-Heterocyclization Approach
An alternative two-step method involves condensation of thymol derivatives with thiosemicarbazide, followed by heterocyclization with α-halocarbonyl compounds.
Step 1: Formation of Thiosemicarbazone Intermediate
Thiosemicarbazide (1 mmol) reacts with 3-(trifluoromethyl)benzaldehyde in ethanol under reflux for 5 hours, catalyzed by glacial acetic acid. The intermediate thiosemicarbazone is isolated via filtration and recrystallized from ethanol (yield: 85–90%).
Step 2: Heterocyclization
The thiosemicarbazone intermediate (1 mmol) reacts with 2-bromoacetophenone (1 mmol) in ethanol under reflux for 4 hours. Concentrated sulfuric acid (2 drops) accelerates the cyclization. The product precipitates upon cooling and is purified via recrystallization (yield: 70–99%).
Key Analytical Data:
-
¹³C NMR : Thiazole C2 (168.3–170.6 ppm), C4 (148.8–160.9 ppm), and C5 (101.8–104.5 ppm).
-
HRMS : Observed mass matches calculated mass within 0.001 Da.
Comparative Analysis of Synthetic Routes
The Hantzsch method offers simplicity but requires precise stoichiometry to avoid side products. In contrast, the two-step condensation approach allows modular functionalization but involves longer reaction times.
Optimization Strategies
Solvent Selection
Ethanol is preferred due to its polarity and ability to dissolve both thiosemicarbazones and α-haloketones. Refluxing in toluene with Lawesson’s reagent improves thionation efficiency in modified protocols.
Catalysis
Sulfuric acid (2 drops) enhances cyclization rates by protonating carbonyl groups, facilitating nucleophilic attack by sulfur atoms.
Chemical Reactions Analysis
Acetylation Reactions
The hydrazinyl group readily undergoes acetylation. Reaction with acetic anhydride under reflux conditions produces the corresponding acetylated derivative.
Example :
-
Reagents : Acetic anhydride, ethanol, reflux
-
Product : N-Acetyl-2-hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole
-
Key Observation : Complete conversion confirmed via FT-IR (disappearance of N–H stretch at ~3200 cm⁻¹) and NMR (appearance of acetyl proton signal at δ 2.1 ppm) .
Condensation Reactions
The hydrazinyl group participates in condensation with carbonyl compounds (aldehydes/ketones), forming hydrazones.
Example :
-
Reagents : Benzaldehyde, glacial acetic acid (catalyst), ethanol, reflux
-
Product : 2-(Benzylidenehydrazinyl)-4-(3-(trifluoromethyl)phenyl)thiazole
-
Key Observation :
Cyclization Reactions
Under thermal or acidic conditions, the compound undergoes cyclization to form fused heterocycles.
Example :
-
Reagents : Ethanol, HCl, reflux
-
Key Observation :
Electrophilic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution, preferentially at the 5-position due to electron-withdrawing effects of the trifluoromethyl group.
Example (Bromination) :
-
Reagents : Bromine (Br₂), FeCl₃ (catalyst), chloroform, 0°C
-
Product : 5-Bromo-2-hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole
-
Key Observation :
Nucleophilic Substitution
The hydrazinyl group acts as a nucleophile, reacting with alkyl halides or acyl chlorides.
Example (Alkylation) :
-
Reagents : Methyl iodide (CH₃I), K₂CO₃, DMF, 60°C
-
Product : N-Methyl-2-hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole
-
Key Observation :
Comparative Reaction Data Table
Key Mechanistic Insights
-
Hydrazinyl Reactivity : The –NH–NH₂ group’s dual nucleophilic sites drive acetylation, alkylation, and condensation .
-
Thiazole Ring Effects : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 5-position, while the sulfur atom stabilizes transition states during cyclization .
This compound’s versatility in forming derivatives with enhanced bioactivity underscores its value in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure facilitates various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions enable the formation of substituted thiazole derivatives with potential applications in pharmaceuticals and agrochemicals.
The compound has been investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit promising inhibitory activity against pathogenic strains such as Candida albicans. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than that of standard antifungal treatments like fluconazole .
- Anticancer Activity : Research indicates that this compound and its derivatives can inhibit cancer cell proliferation. For example, compounds derived from this thiazole scaffold have shown efficacy against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating potent activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the hydrazinyl group can form covalent bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes can be contextualized against similar thiazole derivatives. Key comparisons include substituent effects, synthetic routes, and biological activities.
Data Tables
Table 1: Structural and Functional Comparison of Thiazole Analogs
Biological Activity
2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. The thiazole ring system, known for its pharmacological properties, combined with hydrazine and trifluoromethyl groups enhances the compound's potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where , , and correspond to the specific number of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule. The presence of the trifluoromethyl group is particularly notable for its influence on biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds containing the thiazole ring have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. In one study, derivatives similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL against M. tuberculosis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 50 - 100 | M. tuberculosis |
| Acetylene-containing thiazoles | 100 - 50 | M. tuberculosis |
| Other thiazoles | Varies | Various bacterial strains |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Table 2: Cytotoxicity Data of Thiazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | MDA-MB-231 | < 5 |
| Arylidene-hydrazinyl-thiazoles | HeLa | < 12 |
| Doxorubicin | MDA-MB-231 | ~10 |
The biological activity of thiazoles is often attributed to their ability to interact with various biological targets. For instance, molecular docking studies suggest that these compounds can effectively bind to proteins involved in cancer cell proliferation and survival pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Case Studies
- Antimycobacterial Activity : A study synthesized acetylene-containing thiazoles and evaluated their activity against M. tuberculosis. Among the synthesized compounds, several exhibited significant antimycobacterial activity with MIC values as low as 50 μg/mL .
- Anticancer Efficacy : In vitro studies on thiazole derivatives demonstrated that specific structural modifications led to enhanced cytotoxicity against cancer cell lines. For example, the introduction of electron-donating groups on the phenyl ring significantly improved antiproliferative activity .
Q & A
Q. What methodologies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water mixtures (up to 20% v/v) .
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas in EtOH .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
